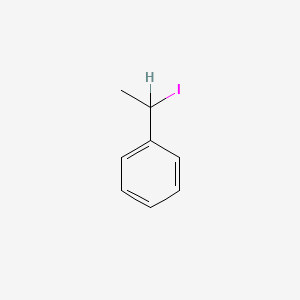

1-Iodo-1-phenylethane

Description

Properties

IUPAC Name |

1-iodoethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9I/c1-7(9)8-5-3-2-4-6-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOVGFTKZAOQJEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80909880 | |

| Record name | (1-Iodoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80909880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10604-60-1 | |

| Record name | (1-Iodoethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10604-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Iodo-1-phenylethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010604601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1-Iodoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80909880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-iodo-1-phenylethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.105 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions

- Catalyst System : Rh(COD)₂BF₄ (5 mol%) and (±)-Binap (6.5 mol%)

- Solvent : 1,2-Dichloroethane (DCE)

- Pressure : 4 MPa H₂

- Temperature : Room temperature (25°C)

- Reagent Ratios : Styrene : I₂ : Rh : Binap = 1 : 1 : 0.05 : 0.065

- Reaction Time : 4 hours

Procedure

- Dissolve Rh(COD)₂BF₄ and (±)-Binap in DCE.

- Add iodine and styrene to the solution.

- Autoclave the mixture under 4 MPa H₂ pressure.

- Stir at room temperature until completion (monitored by fading of iodine color).

- Remove the solvent under reduced pressure and purify the residue via column chromatography.

Outcome

- Yield : 75%

- Byproducts : Minimal β-elimination (styrene formation <10% under optimized conditions).

Mechanistic Insights

The rhodium catalyst activates H₂ to generate atomic hydrogen, which reacts with I₂ to form HI. The HI then undergoes anti-Markovnikov addition to styrene, producing 1-iodo-1-phenylethane.

Substrate Scope and Limitations

- Effective Substrates : Styrene derivatives with electron-donating or neutral substituents.

- Ineffective Substrates : Conjugated dienes (e.g., 1,2-dihydronaphthalene) due to competing side reactions.

Industrial Relevance

The hydroiodination method is scalable and avoids stoichiometric silane byproducts, making it environmentally favorable. Meanwhile, halide exchange methods are valuable for functionalizing complex alkyl chlorides in pharmaceutical synthesis.

Chemical Reactions Analysis

1-Iodo-1-phenylethane undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom in this compound can be replaced by other nucleophiles, such as hydroxide ions, to form phenylethanol.

Oxidation and Reduction: The compound can be oxidized to form phenylacetic acid or reduced to form ethylbenzene.

Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol and toluene. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Reactivity and Mechanism of Action

The compound undergoes various chemical reactions, including:

- Substitution Reactions : The iodine atom can be replaced by nucleophiles such as hydroxide ions, yielding phenylethanol.

- Oxidation and Reduction : It can be oxidized to form phenylacetic acid or reduced to yield ethylbenzene.

- Coupling Reactions : Participates in coupling reactions like Suzuki-Miyaura coupling to produce biaryl compounds .

Organic Synthesis

1-Iodo-1-phenylethane serves as a crucial intermediate in the synthesis of various organic compounds, particularly pharmaceuticals and agrochemicals. Its ability to undergo diverse reactions makes it valuable for creating complex molecular architectures.

| Reaction Type | Example Products | Yield (%) |

|---|---|---|

| Electrophilic Substitution | Phenylethanol | Variable |

| Oxidation | Phenylacetic Acid | High |

| Coupling | Biaryl Compounds | Up to 90 |

Biological Studies

In biological research, this compound is utilized to study iodine-containing compounds' effects on biological processes. The compound's reactivity allows researchers to explore its interactions with various biological molecules, contributing to understanding iodine's role in medicinal chemistry.

Industrial Applications

The compound is employed in producing specialty chemicals, including surfactants and polymers. Its reactivity makes it suitable for developing materials with specific properties tailored for industrial applications.

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the use of this compound in Suzuki-Miyaura coupling reactions, leading to high yields of biaryl compounds. The reaction conditions were optimized using palladium catalysts and potassium carbonate as a base, achieving yields up to 90% .

Case Study 2: Oxidative Transformations

Research highlighted the oxidative transformation of this compound into phenylacetic acid using tert-butyl hydroperoxide as an oxidant. The reaction was conducted under mild conditions, resulting in a significant yield of the desired product .

Mechanism of Action

The mechanism of action of 1-iodo-1-phenylethane involves its ability to undergo electrophilic aromatic substitution reactions. The iodine atom acts as an electrophile, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Biological Activity

1-Iodo-1-phenylethane, also known as phenyl iodide, is a compound with significant biological activity and applications in organic synthesis. This article explores its biological properties, mechanisms of action, and relevant research findings.

Overview of this compound

This compound (CAS Number: 10604-60-1) is an organoiodine compound characterized by the presence of an iodine atom attached to a phenylethyl group. It is utilized in various chemical reactions due to its electrophilic nature, which facilitates nucleophilic substitutions and other transformations.

The primary mechanism of action for this compound involves its ability to undergo electrophilic aromatic substitution . The iodine atom acts as a leaving group, allowing the compound to participate in various chemical transformations. This property is crucial for its role in synthesizing pharmaceuticals and agrochemicals.

Antimicrobial Properties

Research indicates that iodine-containing compounds, including this compound, exhibit antimicrobial activity. The iodine atom can disrupt microbial cell membranes and interfere with metabolic processes, making these compounds potential candidates for developing new antimicrobial agents .

Synthesis of Bioactive Compounds

This compound serves as a precursor in synthesizing various bioactive molecules. For instance, it can be transformed into phenolic compounds through nucleophilic substitution reactions. These derivatives often possess enhanced biological activities, including anti-inflammatory and antioxidant properties .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Synthesis of Phenolic Derivatives : A study demonstrated that this compound could be used to synthesize various phenolic derivatives with significant antioxidant activity. These derivatives were evaluated for their ability to scavenge free radicals, showing promising results .

- Antimicrobial Evaluation : In another investigation, the compound was tested against several bacterial strains. The results indicated that this compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria .

- Electrophilic Reactions : Research has shown that this compound can participate in electrophilic reactions leading to the formation of complex organic molecules with potential therapeutic applications .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound | Structure | Reactivity Level | Biological Activity |

|---|---|---|---|

| This compound | C₈H₉I | High | Antimicrobial, antioxidant |

| 1-Bromo-1-phenylethane | C₈H₉Br | Moderate | Lower antimicrobial activity |

| 2-Iodo-1-phenylethane | C₈H₉I | High | Similar biological properties |

Safety and Handling

While working with this compound, safety precautions must be observed due to its potential hazards. It should be handled in a well-ventilated area using appropriate personal protective equipment to avoid inhalation or skin contact .

Q & A

Q. What are the standard synthetic routes for 1-iodo-1-phenylethane, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : this compound (CAS 4436-27-5) is typically synthesized via iodination of 1-phenylethanol or through halogen exchange reactions. Optimization involves:

- Catalyst selection : Titanium-based complexes (e.g., TiCl₃) improve iodine substitution efficiency in radical-mediated pathways .

- Temperature control : Reactions are conducted at 60–80°C to balance yield and side-product formation.

- Purification : Distillation under reduced pressure (e.g., 0.1 mmHg at 80°C) ensures high purity (>95%) .

- Validation : Confirm identity via GC-MS and NMR, referencing spectral databases for characteristic peaks (e.g., δ 4.8 ppm for CH-I in ¹H NMR) .

Q. How is this compound characterized to confirm structural integrity and purity?

- Methodological Answer : Use a multi-technique approach:

- Spectroscopy : ¹H NMR (CH-I resonance at δ 4.8–5.2 ppm), ¹³C NMR (C-I at ~25 ppm), and IR (C-I stretch at 500–600 cm⁻¹) .

- Mass spectrometry : EI-MS shows molecular ion [M]⁺ at m/z 218 (C₈H₉I) with fragmentation patterns matching iodinated alkanes .

- Physical properties : Compare observed density (0.94 g/mL), boiling point (187°C), and refractive index (1.526) to literature values .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (risk code R21/22) .

- Ventilation : Use fume hoods to mitigate inhalation risks (vapor pressure: 0.5 mmHg at 20°C) .

- Waste disposal : Collect halogenated waste separately and treat via incineration or licensed hazardous waste services to prevent environmental release .

Advanced Research Questions

Q. How do auxiliary ligands in titanium complexes influence the role of this compound in controlled radical polymerization (CRP)?

- Methodological Answer :

- Ligand effects : Bulky ligands (e.g., tridentate N-donors) enhance Ti(III) complex stability, enabling precise control over methyl methacrylate (MMA) polymerization rates. This contrasts with ATRP/OMRP systems .

- Kinetic studies : Monitor polymerization via ¹H NMR to track monomer conversion. Ligands with electron-withdrawing groups reduce radical recombination, improving polydispersity (Đ < 1.3) .

- Contradictions : Some studies report ligand-free Ti systems achieve moderate control, suggesting ligand roles may vary by solvent polarity .

Q. What strategies resolve contradictions in mechanistic pathways for iodine transfer in this compound-mediated reactions?

- Methodological Answer :

- Isotopic labeling : Use ¹²⁷I/¹²⁵I isotopic tracers to distinguish homolytic vs. heterolytic cleavage pathways in radical initiation .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) identify transition states for C-I bond dissociation (activation energy ~30 kcal/mol) .

- Cross-validation : Compare ESR data (radical intermediates) with kinetic chain lengths to reconcile discrepancies in reported rate constants .

Q. How can structural derivatives of this compound be designed to enhance cholinesterase inhibition activity?

- Methodological Answer :

- Derivatization : Synthesize sulfonamide analogs (e.g., replacing iodine with sulfamoyl groups) and screen against AChE/BChE enzymes .

- SAR analysis : IC₅₀ values (e.g., 82.93 µM for analog 3c vs. 0.04 µM for eserine) guide optimization of electron-withdrawing substituents .

- Crystallography : Co-crystallize derivatives with AChE to map binding interactions (e.g., π-stacking with Phe330) .

Data Contradiction Analysis

Q. Why do some studies report low thermal stability for this compound, while others classify it as robust?

- Methodological Answer :

- Impurity effects : Trace protic acids (e.g., H₂O) accelerate decomposition. Use Karl Fischer titration to ensure anhydrous conditions (<50 ppm H₂O) .

- Storage conditions : Store at 2–8°C under argon to prevent photolytic/thermal degradation (spontaneous combustion temp: 355°C) .

- Contradictory data : Discrepancies arise from varying purity grades; validate via accelerated stability studies (40°C/75% RH for 6 months) .

Methodological Best Practices

- Experimental replication : Follow Beilstein Journal guidelines for detailed method reporting (e.g., pH control, catalyst loading) to ensure reproducibility .

- Data presentation : Use tables to compare polymerization metrics (e.g., Mn, Đ) across ligand systems, citing statistical significance (p < 0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.